Strontium nitrate

Description

Historical Context and Scientific Evolution of Strontium Nitrate (B79036) Understanding

The story of strontium nitrate is intrinsically linked to the discovery of its constituent element, strontium. In 1790, Adair Crawford and William Cruickshank identified a new mineral from a lead mine in the Scottish village of Strontian that behaved differently from other known "heavy spars". wikipedia.org This mineral, named strontianite, led to the identification of a new element, strontium, which was first isolated in 1808 by Humphry Davy. wikipedia.org

Early large-scale use of strontium was in the sugar beet industry. wikipedia.org However, the unique properties of strontium salts, particularly this compound, soon found a lasting niche in pyrotechnics. wikipedia.org Its ability to impart a brilliant red color to flames made it an indispensable component in fireworks, signal flares, and military tracer ammunition. wikipedia.orgchemiis.comquora.com Scientists and pyrotechnicians established that this compound functions as both a colorant and an oxidizer, a dual role that simplifies pyrotechnic formulations. quora.com When a chlorine donor is present in the mixture, the formation of strontium monochloride (SrCl) in the flame produces a deep, blood-red color. quora.com

The traditional chemical synthesis of this compound involves reacting strontium carbonate (derived from the mineral celestite) with nitric acid. wikipedia.orggoogle.com This straightforward acid-base reaction, yielding this compound, water, and carbon dioxide, has been a fundamental process in inorganic chemistry for producing the compound for its various applications. google.comsciencemadness.org Early understanding also identified a key chemical characteristic: its hygroscopic nature, meaning it tends to absorb moisture from the air, a property that requires consideration in its storage and use. pyrodata.comtaylorandfrancis.com

| Date | Milestone | Significance |

|---|---|---|

| 1790 | Discovery of Strontianite | Adair Crawford and William Cruickshank identify a new mineral near Strontian, Scotland. wikipedia.org |

| 1791 | Identification of Strontium | The new element is identified based on its characteristic crimson-red flame test. wikipedia.org |

| 1808 | Isolation of Strontium Metal | Sir Humphry Davy first isolates metallic strontium using electrolysis. wikipedia.org |

| 19th Century | Industrial Application | Strontium compounds are used in the production of sugar from sugar beets. wikipedia.orggeeksforgeeks.org |

| 19th-20th Century | Pyrotechnic Application | This compound becomes established as the primary agent for producing red color in fireworks and flares. wikipedia.orgatamanchemicals.com |

| Ongoing | Chemical Synthesis Refinement | Development of various methods to produce this compound, primarily from the reaction of strontium carbonate with nitric acid. wikipedia.orggoogle.com |

Current Research Trends and Challenges in this compound Chemistry

Modern research on this compound has expanded significantly, exploring its potential in high-technology fields. While its role in pyrotechnics continues to be refined, new applications in materials science and energy storage are driving contemporary scientific interest.

Advanced Pyrotechnics and Energetic Materials Research continues to optimize pyrotechnic compositions containing this compound. Studies have investigated the thermal and pyrotechnic properties of binary systems, such as magnesium-strontium nitrate, to understand their burning rates, ignition temperatures, and light output for specific applications. researchgate.net A notable area of research involves creating novel visual effects, such as the development of an "extremely slow strobe" composition that produces a bright flash approximately once per minute. dtic.mil A persistent challenge in this field is the hygroscopic nature of this compound, which can affect the stability and performance of pyrotechnic mixtures. pyrodata.comtaylorandfrancis.com

Materials Science and Nanotechnology A major trend in current research is the use of this compound as a precursor for synthesizing advanced nanomaterials. americanelements.com Scientists are actively developing methods to produce strontium oxide (SrO) nanoparticles, which have potential applications in catalysis, electronics, and the manufacturing of dye-sensitized solar cells and transistors. orientjchem.orgorientjchem.org Various synthesis techniques are being explored, including cost-effective sol-gel methods and environmentally friendly "green synthesis" approaches that use plant extracts. orientjchem.orgresearchgate.netrsc.org Research in this area focuses on controlling the particle size and morphology (e.g., pseudo-spherical, cubic, cylindrical) by adjusting reaction parameters like temperature, which in turn influences the material's properties. researchgate.net

| Synthesis Method | Additional Reagents | Key Findings/Characteristics | Reference |

|---|---|---|---|

| Sol-Gel Method | Sodium hydroxide (B78521) | Produces crystalline nanoparticles; particle size around 80 nm; morphology changes with temperature (pseudo-spherical to cubic/cylindrical). orientjchem.orgresearchgate.net | orientjchem.orgresearchgate.net |

| Green Synthesis (Henna leaves extract) | Sodium hydroxide, Henna leaves extract | Cost-effective and simple; produces crystalline nanoparticles with a crystallite size of about 40 nm. sathyabama.ac.in | sathyabama.ac.in |

| Green Synthesis (Albizia julibrissin extract) | Plant extract | Eco-friendly co-precipitation method; results in spherical nanoparticles with potential for photocatalytic activity. rsc.org | rsc.org |

| Green Synthesis (Solanum nigrum extract) | Plant extract | Extract acts as a stabilizing agent; produces nanoparticles with a cubic crystal structure and an average size of 94.8 nm. orientjchem.org | orientjchem.org |

Energy Storage Applications The field of energy storage represents a significant frontier for this compound research.

Lithium-Ion Batteries: this compound has been investigated as a potential anode material for lithium-ion batteries. researchgate.net Research has shown that it can deliver a stable reversible charge capacity without requiring complex pretreatments like carbon coating or nanocrystallization. researchgate.net This stability is attributed to the absence of crystal water in its structure. researchgate.net

Thermochemical Energy Storage: Strontium carbonate (SrCO₃) is studied for its potential in high-density thermochemical energy storage due to its reversible decomposition reaction. researchgate.net As this compound is a common precursor for synthesizing high-purity strontium carbonate, research in this area is indirectly linked to the applications of this compound. google.comresearchgate.net

| Current Density | Reversible Charge Capacity | Cycle Number | Capacity Retention | Reference |

|---|---|---|---|---|

| 50 mA g⁻¹ | 237.3 mAh g⁻¹ | - | 99.08% | researchgate.net |

| 500 mA g⁻¹ | 100.9 mAh g⁻¹ | 500 | ~98% (of initial 103.0 mAh g⁻¹) | researchgate.net |

Challenges in Current Research Despite promising results, several challenges remain. In materials synthesis, achieving uniform nanoparticle size and preventing agglomeration are key hurdles to ensure consistent properties for electronic and catalytic applications. researchgate.netsathyabama.ac.in For energy storage, further research is needed to enhance the electrochemical performance and to scale up production of these materials cost-effectively. researchgate.net The inherent hygroscopicity of this compound also remains a challenge that necessitates controlled environments or the development of protective coatings for sensitive applications. taylorandfrancis.com

Properties

IUPAC Name |

strontium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Sr/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEQXMRUPNDRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

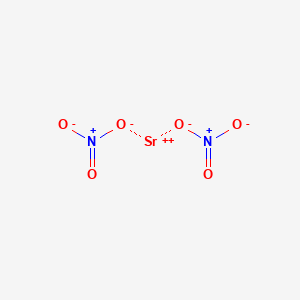

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Sr, Sr(NO3)2 | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064924 | |

| Record name | Strontium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium nitrate appears as a white crystalline solid. Noncombustible but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in pyrotechnics, in medicine, and to make other chemicals., Dry Powder; NKRA, White solid; [Merck Index] White odorless crystalline solid; [MSDSonline] | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1193 °F at 760 mmHg (USCG, 1999), 645 °C | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

70.9 g/100 ml water at 18 °C, 100 g/100 ml water at 100 °C, 401 G/L OF WATER @ 0 °C; 1 KG/L WATER @ 90 °C, Slightly sol in alcohol or acetone., 0.012 g/100 ml absolute alcohol | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.98 (USCG, 1999) - Denser than water; will sink, 2.99 g/cu-cm | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE GRANULES OR POWDER, Colorless cubic crystals | |

CAS No. |

10042-76-9 | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strontium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDG873AQZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1058 °F (USCG, 1999), 570 °C | |

| Record name | STRONTIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1541 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRONTIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies for Strontium Nitrate and Strontium Nitrate Derived Materials

Solution-Based Synthesis Techniques

Solution-based synthesis offers a robust platform for the creation of both crystalline and nanostructured materials from strontium nitrate (B79036). This category encompasses techniques that leverage the dissolution of precursors in a solvent to facilitate chemical reactions and controlled precipitation or solidification. Key advantages include excellent control over stoichiometry, homogeneity, and the ability to produce materials at relatively low temperatures.

Slow Evaporation Growth of Single Crystals

The slow evaporation solution growth technique is a classic and effective method for producing large, high-quality single crystals. researchgate.net The process relies on preparing a saturated or supersaturated solution of the compound and allowing the solvent to evaporate slowly and controllably. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the solubility limit and leading to the formation of crystal nuclei. These nuclei then grow into larger single crystals over time. The quality and size of the crystals are influenced by factors such as the purity of the starting materials, the choice of solvent, and the stability of the growth environment (e.g., temperature, humidity, and absence of vibrations). researchgate.netresearchgate.net

The synthesis of inorganic strontium nitrate single crystals via slow evaporation begins with the preparation of a pure, saturated aqueous solution. This is typically achieved by reacting a strontium salt, such as strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂), with nitric acid (HNO₃). crystalls.info The reaction proceeds until the strontium compound is fully dissolved, after which the solution is filtered to remove any impurities. crystalls.info

The clear, saturated this compound solution is then placed in a vessel that allows for slow and controlled evaporation of the water at a constant temperature. researchgate.net As the water evaporates, the solution becomes supersaturated, initiating the crystallization process. Over a period of days to weeks, transparent, well-defined crystals of this compound tetrahydrate (Sr(NO₃)₂·4H₂O) form. crystalls.info The anhydrous form can be obtained through careful heating.

Semiorganic materials, which combine an organic compound with an inorganic salt, are of significant interest, particularly in the field of nonlinear optics (NLO). The amino acid L-alanine is often complexed with inorganic salts like this compound to create crystals with improved chemical stability and optical properties compared to purely organic materials. iosrjournals.org

The growth of BIS L-alanine this compound (BLASN) single crystals is a prime example of this approach. The synthesis involves dissolving L-alanine and this compound in a 2:1 stoichiometric ratio in deionized water. iosrjournals.org The chemical reaction for the synthesis is:

(CH₃CHNH₂COOH)₂ + Sr(NO₃)₂ → (CH₃CHNH₂COOH)₂·Sr(NO₃)₂ iosrjournals.org

The solution is stirred, heated to approximately 50°C to ensure complete dissolution and reaction, and then allowed to cool to room temperature. The salt is obtained through the slow evaporation of the solvent. To enhance purity, the synthesized salt undergoes successive recrystallization processes before the final crystal growth is initiated in a controlled environment. iosrjournals.org This method has successfully produced transparent, colorless single crystals of BLASN with dimensions of 17 x 10 x 3 mm³. iosrjournals.org Characterization studies confirm the crystal's orthorhombic structure and have quantified its optical and mechanical properties. iosrjournals.org

Table 1: Research Findings for BIS L-alanine this compound (BLASN)

| Parameter | Finding | Source |

|---|---|---|

| Crystal System | Orthorhombic | iosrjournals.org |

| Space Group | P222 (Non-centrosymmetric) | iosrjournals.org |

| Growth Method | Slow Evaporation Solution Technique | iosrjournals.org |

| Optical Band Gap | 5.511 eV | iosrjournals.org |

| Second Harmonic Generation (SHG) Efficiency | 0.5 times that of KDP | iosrjournals.org |

| Functional Groups Confirmed by FTIR | C-C stretching, CH₃ symmetric wagging, C-C-N symmetric stretching, COO- bending | iosrjournals.org |

Sol-Gel Synthesis Routes

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). This compound is frequently used as a strontium precursor in these syntheses due to its good solubility in water. This route allows for the fabrication of materials with high purity, homogeneity, and controlled nanostructures at low temperatures. researchgate.netresearchgate.net

Strontium oxide (SrO) nanoparticles can be synthesized effectively using a simple and cost-effective sol-gel method at room temperature. researchgate.netorientjchem.org In a typical procedure, a 0.2M solution of this compound is prepared. A 0.5M solution of sodium hydroxide (NaOH) is then added dropwise, leading to the formation of a white precipitate of strontium hydroxide (Sr(OH)₂). researchgate.netorientjchem.org The precipitate is washed, often with methyl alcohol, to remove ionic impurities, and then centrifuged and dried. orientjchem.org

To obtain crystalline strontium oxide nanoparticles, the dried strontium hydroxide precursor is calcined at elevated temperatures. Research has shown that the calcination temperature significantly impacts the morphology and size of the resulting nanoparticles. researchgate.netresearchgate.net

Table 2: Effect of Calcination Temperature on Strontium Oxide Nanoparticle Morphology

| Calcination Temperature | Resulting Morphology | Particle Size (Approx.) | Source |

|---|---|---|---|

| Room Temperature (Dried) | Pseudo-spherical | ~80 nm | researchgate.net |

| 200°C - 400°C | Cubic form, start of agglomeration | Not specified | researchgate.net |

X-ray diffraction (XRD) analysis confirms the crystalline nature of the nanoparticles, with a calculated crystalline size of approximately 80 nm for the initial particles. researchgate.netorientjchem.org Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the Sr-O bond, with a characteristic peak observed around 854.64 cm⁻¹. researchgate.netresearchgate.net

The combination of the sol-gel method with electrospinning provides a powerful strategy for fabricating one-dimensional nanostructures like nanofibers. This approach has been successfully used to create strontium titanate (SrTiO₃) ceramic fibers, a material with important applications in electronics. researchgate.netceramic-science.com

The process begins with the preparation of a sol-gel solution. This compound serves as the strontium source, while a titanium precursor like titanium tetraisopropoxide is used for titanium. researchgate.netceramic-science.com These precursors are dissolved in a suitable solvent, often with acetic acid, and stirred to form a homogenous sol. ceramic-science.com A polymer solution, typically polyvinylpyrrolidone (B124986) (PVP) in ethanol, is then mixed with the sol. ceramic-science.com The polymer increases the viscosity of the solution, making it suitable for electrospinning.

During electrospinning, the precursor-polymer solution is drawn into a fibrous membrane (known as "green fibers") under a high voltage. These green fibers, with diameters in the range of 140 to 180 nm, are then subjected to a thermal treatment or calcination process. researchgate.netceramic-science.com The calcination serves two purposes: it burns off the PVP polymer and induces the crystallization of the ceramic strontium titanate. The final morphology and crystal structure are highly dependent on the calcination temperature.

Table 3: Effect of Thermal Treatment on Strontium Titanate Fiber Synthesis

| Treatment Stage/Temperature | Observation | Resulting Structure | Source |

|---|---|---|---|

| Electrospinning | Formation of "green" fibers | Composite polymer-ceramic precursor fibers (140-180 nm diameter) | researchgate.netceramic-science.com |

| 800°C | Phase transition begins | Tetragonal titanium oxide transforms to perovskite SrTiO₃ | researchgate.netceramic-science.com |

| 1000°C | Fibrous shape preserved | Crystalline SrTiO₃ nanofibers (mean diameter 103±39 nm) | researchgate.netceramic-science.com |

| 1200°C | Well-defined perovskite structure | Crystalline SrTiO₃ nanofibers | researchgate.netceramic-science.com |

| 1400°C | Loss of fibrous morphology | Sintered ceramic particles (mean diameter 607±384 nm) | ceramic-science.com |

This combined sol-gel and electrospinning methodology provides an alternative route to produce fibrillar ceramic composites of strontium titanate. ceramic-science.com

Co-precipitation Methods

Co-precipitation is a widely used technique to synthesize multi-component ceramic and oxide powders with high homogeneity and fine particle sizes. The method involves the simultaneous precipitation of multiple metal ions from a solution. This compound is frequently used as the water-soluble source of strontium ions in these processes.

Strontium hexaferrite (SrFe₁₂O₁₉) is a magnetic ceramic material often synthesized via co-precipitation. In this method, stoichiometric amounts of this compound and iron(III) nitrate are dissolved in deionized water. nih.gov A precipitating agent, such as tetramethylammonium (B1211777) hydroxide (TMAH) or sodium hydroxide (NaOH), is then added to the solution to cause the simultaneous precipitation of strontium and iron hydroxides. nih.govut.ac.ir

The resulting precursor precipitate is then washed, dried, and calcined at high temperatures, typically ranging from 800 °C to 1000 °C, to form the crystalline strontium hexaferrite phase. nih.gov Research has shown that the properties of the final material are highly dependent on the synthesis conditions. For instance, the formation of a single-phase SrFe₁₂O₁₉ with high specific magnetization was achieved with a Sr²⁺/Fe³⁺ molar ratio of 6.4 and calcination at 800 °C for 3 hours. nih.gov Another study achieved ultrafine particles (0.1-0.2 μm) by hydrothermally processing a NaOH-precipitated precursor at 130°C before calcination at 850°C for 45 minutes. ut.ac.ir The calcination temperature significantly influences the magnetic properties, with coercivity reaching a maximum at 850 °C. ut.ac.ir

| Precursor/Reagent | Formula | Role | Source |

| This compound | Sr(NO₃)₂ | Source of Sr²⁺ ions | nih.govut.ac.ir |

| Iron(III) Nitrate | Fe(NO₃)₃·9H₂O | Source of Fe³⁺ ions | nih.gov |

| Sodium Hydroxide | NaOH | Precipitating Agent | ut.ac.ir |

| Tetramethylammonium Hydroxide | (CH₃)₄NOH | Precipitating Agent | nih.gov |

The co-precipitation method is also effective for producing complex perovskite-type oxides, where strontium is doped into the crystal lattice to modify its properties. This compound serves as the soluble precursor for the strontium component. While the specific synthesis of LaSrNiCrO₃ is not detailed, analogous systems like Lanthanum Strontium Manganite (La₁₋ₓSrₓMnO₃) and Lanthanum Strontium Aluminate (La₁₋ₓSrₓAlO₃) illustrate the methodology. researchgate.net

For the synthesis of La₁₋ₓSrₓAlO₃, stoichiometric amounts of lanthanum(III) nitrate, this compound, and aluminum nitrate are dissolved in deionized water. researchgate.net This solution is then added to a precipitating agent, such as ammonium (B1175870) hydroxide, in a method known as reverse strike co-precipitation, which helps maintain a high pH and achieve sample uniformity. researchgate.net The resulting precipitate is filtered, dried, and calcined at temperatures around 1000 °C to form the desired perovskite phase. researchgate.net Similarly, La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ (LSCF) perovskite has been synthesized using metal nitrates, including this compound, with ammonium carbonate as the precipitating agent, followed by calcination at 1000 °C. ut.ac.irut.ac.ir The choice of precipitant and the calcination temperature are critical for obtaining a single, pure perovskite phase. ut.ac.irut.ac.ir

| Precursor/Reagent | Example System | Role | Source |

| This compound | La₁₋ₓSrₓAlO₃ | Source of Sr²⁺ dopant | researchgate.net |

| Lanthanum(III) Nitrate | La₁₋ₓSrₓAlO₃ | Source of La³⁺ ions | researchgate.net |

| Aluminum Nitrate | La₁₋ₓSrₓAlO₃ | Source of Al³⁺ ions | researchgate.net |

| Iron(III) Nitrate | La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ | Source of Fe³⁺ ions | ut.ac.ir |

| Cobalt(II) Nitrate | La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ | Source of Co²⁺ ions | ut.ac.ir |

| Ammonium Hydroxide | La₁₋ₓSrₓAlO₃ | Precipitating Agent | researchgate.net |

| Ammonium Carbonate | La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ | Precipitating Agent | ut.ac.ir |

Combustion Synthesis Approaches

Combustion synthesis is a rapid, energy-efficient method for producing fine, crystalline oxide powders. The process involves an exothermic redox reaction between a metal nitrate (oxidizer) and an organic fuel. This compound is an ideal oxidizer for these reactions.

In the solution combustion synthesis (SCS) of strontium oxide (SrO) nanoparticles, an aqueous solution containing this compound as the oxidizer and an organic compound as the fuel is heated. ut.ac.ir The choice of fuel significantly impacts the properties of the resulting nanoparticles. Common fuels include urea (B33335) (CH₄N₂O), glycine (B1666218) (C₂H₅NO₂), and citric acid (C₆H₈O₇). ut.ac.ir

A study comparing these three fuels found that all successfully produced crystalline SrO nanoparticles. The reaction mixture, once ignited in a furnace, undergoes a self-sustaining combustion process, yielding a voluminous, foamy powder. ut.ac.ir The characteristics of the synthesized SrO nanoparticles varied with the fuel used.

The table below summarizes the findings from the comparative study of different fuels.

| Fuel Used | Resulting Crystallite Size | Calculated Bandgap (Eg) | Source |

| Urea | 41.90 nm | 5.21 eV | ut.ac.ir |

| Glycine | 47.37 nm | 5.97 eV | ut.ac.ir |

| Citric Acid | 44.30 nm | 5.89 eV | ut.ac.ir |

This data indicates that glycine produced nanoparticles with the largest crystallite size and the widest bandgap. ut.ac.ir Another study reported the rapid synthesis of high-purity SrO powder in just 5 minutes at 1000 °C using a 1:1 molar ratio of this compound to urea. researchgate.net

Combustion synthesis is also employed to create strontium-doped nanomaterials. For the synthesis of strontium-doped cobalt aluminate (Co₁₋ₓSrₓAl₂O₄) nanoparticles, this compound is used as both the strontium source and a component of the oxidizer mixture. chemicalpapers.com

In a typical procedure, cobalt nitrate, aluminum nitrate, and this compound are dissolved in a specific molar proportion. An organic fuel, such as L-alanine (C₃H₇NO₂), is added to the solution. chemicalpapers.com The homogeneous mixture is then heated in a furnace, leading to a rapid combustion reaction that synthesizes the doped nanoparticles. The resulting Co₁₋ₓSrₓAl₂O₄ nanoparticles have been shown to possess a cubic spinel structure with average crystallite sizes ranging from 14 to 20 nm. chemicalpapers.com The incorporation of strontium influences the material's structural and optical properties, with the band gap values found to be in the range of 3.18–3.32 eV. chemicalpapers.com

Green Synthesis Protocols

Green synthesis represents a shift towards environmentally benign and sustainable methods for producing nanomaterials, moving away from hazardous chemicals and energy-intensive processes.

Biomimetic synthesis leverages natural biological materials to produce nanoparticles. Plant extracts, rich in phytochemicals, serve as effective reducing and capping agents, offering a cost-effective and eco-friendly alternative to conventional chemical methods. scispace.comresearchgate.netsemanticscholar.org

Recent research has demonstrated the synthesis of strontium-based nanoparticles using various plant extracts. For instance, strontium oxide (SrO) nanoparticles have been synthesized by reacting this compound with leaf extracts from Ocimum sanctum (holy basil). scispace.comresearchgate.net In this process, the phytochemicals within the extract, such as eugenol, act as reducing agents for the strontium ions. scispace.com The synthesis is often facilitated by microwave irradiation followed by heat treatment to form crystalline nanoparticles. scispace.com Similarly, extracts from Daucus carota (carrot) have been successfully used to synthesize strontium nanoparticles. researchgate.netromanpub.com The plant extract acts as both a reducing and capping agent, leading to the formation of biocompatible nanoparticles. romanpub.com Other plant extracts, including those from Lantana camara and Solanum nigrum, have also been employed in similar green synthesis routes for strontium oxide nanoparticles, highlighting the versatility of this approach. semanticscholar.orgrasayanjournal.co.in

The resulting nanoparticles are characterized using various analytical techniques. X-ray diffraction (XRD) is used to confirm the crystalline structure, while scanning electron microscopy (SEM) reveals the surface morphology. scispace.comsathyabama.ac.in The particle size can be calculated using the Debye-Scherrer equation from XRD data, with studies reporting sizes around 40-42 nm. scispace.comsathyabama.ac.in

Table 1: Research Findings on Biomimetic Synthesis of Strontium-Based Nanoparticles

| Plant Extract | Precursor | Synthesized Material | Particle Size (nm) | Key Finding |

|---|---|---|---|---|

| Ocimum sanctum (Holy Basil) | This compound | Strontium Oxide (SrO) NPs | ~42 | Plant extract's phytochemicals act as effective reducing agents. scispace.com |

| Daucus carota (Carrot) | Strontium Salt (e.g., this compound) | Strontium Nanoparticles | Not specified | Demonstrates a sustainable and eco-friendly approach to nanoparticle synthesis. researchgate.netromanpub.com |

| Lantana camara | This compound | Strontium Oxide (SrO) NPs | Not specified | Biomolecules in the extract serve as good reducing and capping agents. rasayanjournal.co.in |

| Henna Leaves | This compound | Strontium Oxide (SrO) NPs | ~40 | A simple, cost-effective green synthesis method at room temperature. sathyabama.ac.in |

Advanced Precipitation and Extraction Techniques

Advanced precipitation and extraction methods are crucial for purifying strontium compounds, separating radionuclides, and fabricating specialized materials like nanoparticles and substituted hydroxyapatites.

The precipitation of this compound from highly concentrated nitric acid is a cornerstone technique for the radiochemical separation and purification of strontium radionuclides, particularly Strontium-90 (B1230875) (⁹⁰Sr), from various environmental samples. cefas.co.ukbmuv.deosti.gov This method effectively separates strontium from large quantities of calcium, which is a common interference. cefas.co.ukresearchgate.net

The process involves using fuming nitric acid to create a medium where this compound is insoluble, while calcium nitrate remains largely in solution. cefas.co.ukosti.gov The efficiency of this separation is highly dependent on the nitric acid concentration. cefas.co.uk Studies have shown that optimal conditions for separating strontium from calcium are achieved with nitric acid concentrations in the range of 70-75% w/w. cefas.co.uk At a concentration of 73% nitric acid, approximately 99% of the strontium can be recovered as a precipitate. cefas.co.uk Repeated precipitation steps are often necessary to reduce the calcium concentration to acceptable levels for accurate radiometric analysis. cefas.co.ukbmuv.de

While effective, this method also co-precipitates other elements like barium and lead. cefas.co.uk Therefore, subsequent purification steps, such as a scavenge with barium chromate, are required to remove these and other interfering nuclides like radium. cefas.co.ukosti.gov

The spraying-in non-solvent technique is an advanced micronization process used to fabricate this compound (Sr(NO₃)₂) nanoparticles with controlled size. researchgate.net This method involves spraying a solution of this compound into a non-solvent, causing rapid precipitation of the solute as fine particles. researchgate.net

The size of the resulting nanoparticles can be precisely controlled by optimizing several operating conditions. researchgate.net A study utilizing the Taguchi robust design method identified key parameters influencing particle size, including the concentration of the this compound solution, the type of non-solvent, temperature, and the type and ratio of a modifier. researchgate.netresearchgate.net Optimal results, yielding Sr(NO₃)₂ nanoparticles with an average size of approximately 38 nm, were achieved under specific conditions. researchgate.net

Table 2: Optimal Conditions for Sr(NO₃)₂ Nanoparticle Fabrication via Spraying-in Non-Solvent Process researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Sr(NO₃)₂ Concentration | 85% (w/v) in aqueous solution |

| Non-Solvent | Methanol |

| Non-Solvent Temperature | 5°C |

| Modifier | Methyl Ethyl Ketone (MEK) |

| Modifier/Non-Solvent Ratio | 1:4 |

The fabricated nanoparticles are typically characterized by scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FT-IR) to confirm their size, morphology, and chemical identity. researchgate.net

Strontium-substituted hydroxyapatite (B223615) (Sr-HA) is a biomaterial of significant interest for bone regeneration, and it is commonly synthesized via wet chemical precipitation methods. nih.govnih.govresearchgate.net In these syntheses, this compound often serves as the strontium source, being added along with calcium nitrate and a phosphate (B84403) source. scientific.netmdpi.comdepaul.edu

The synthesis can be performed through various precipitation routes, such as co-precipitation and hydrothermal methods. nih.govmdpi.com The choice of precursors and synthesis route can significantly impact the level of strontium incorporation into the hydroxyapatite lattice, as well as the final properties of the material. researchgate.netscientific.net For example, reacting diammonium hydrogen phosphate with calcium nitrate and this compound can lead to a significant portion of the added strontium not substituting into the hydroxyapatite lattice. scientific.net

The incorporation of strontium into the hydroxyapatite structure influences its physical characteristics. scientific.netrsc.org Increased strontium content has been shown to decrease the crystallinity of the material and reduce the particle size of the precipitated products. researchgate.netscientific.net However, it can also lead to an increase in the length of the precipitated needle-like particles. scientific.net The substitution of calcium ions with the larger strontium ions causes an expansion of the apatite lattice parameters. rsc.org

Table 3: Effect of Strontium Substitution on Hydroxyapatite Properties scientific.net

| Property | Effect of Strontium Incorporation |

|---|---|

| Crystallinity | Decreases with higher Sr content |

| Particle Size | Reduced (as per Brunauer-Emmett-Teller analysis) |

| Particle Morphology | Increased length of needle-like particles (as per SEM) |

The primary commercial source for strontium compounds, including this compound, is the naturally occurring mineral celestite, which is predominantly strontium sulfate (B86663) (SrSO₄). google.comgoogleapis.comchalmers.se The conversion of celestite to this compound is typically a multi-step process. hakon-art.com

The most common industrial pathway involves first converting strontium sulfate into the more versatile strontium carbonate (SrCO₃). google.comgoogleapis.comepo.org Two main commercial methods exist for this initial conversion: the "black ash" method (carbothermic reduction) and the metathesis method. googleapis.comepo.org

The metathesis method is often preferred as it can be performed at lower temperatures in less expensive equipment. google.comgoogleapis.com This process involves reacting finely milled celestite ore with an aqueous solution of an alkali metal carbonate, typically sodium carbonate (soda ash), often by boiling the slurry. google.comepo.org This reaction precipitates strontium carbonate while sodium sulfate remains in solution and can be recovered as a by-product. google.comepo.org

Metathesis Reaction: SrSO₄ (celestite) + Na₂CO₃ (sodium carbonate) → SrCO₃ (strontium carbonate)↓ + Na₂SO₄ (sodium sulfate)

Once the strontium carbonate precipitate is separated and washed, it is reacted with nitric acid to form a this compound solution. google.comepo.org

Nitration Reaction: SrCO₃ + 2HNO₃ → Sr(NO₃)₂ + H₂O + CO₂

The resulting this compound solution is then purified and subjected to evaporative crystallization to yield solid this compound crystals. google.comgoogleapis.com

Advanced Spectroscopic and Structural Characterization of Strontium Nitrate and Its Derivatives

X-ray Diffraction (XRD) Studies

X-ray diffraction stands as a cornerstone technique for elucidating the atomic and molecular arrangement within crystalline solids. For strontium nitrate (B79036), XRD has been pivotal in defining its fundamental crystallographic parameters, assessing its purity and crystalline quality, and observing structural changes under different conditions.

Single crystal X-ray diffraction provides the most precise determination of a crystalline material's unit cell dimensions and symmetry. Studies on strontium nitrate have definitively established its crystal structure. At 173 K, this compound crystallizes in a cubic system. nih.gov The lattice parameters are a = b = c = 7.8220 Å, with angles α = β = γ = 90.00°. nih.gov The determined space group is Pa-3, with a space group number of 205. nih.gov This high-symmetry structure is isomorphous with barium nitrate. rruff.info

Below is a table summarizing the crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Space Group Number | 205 |

| a (Å) | 7.8220 |

| b (Å) | 7.8220 |

| c (Å) | 7.8220 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 4 |

Table generated from crystallographic data. nih.govrruff.info

Powder X-ray diffraction (PXRD) is an essential tool for verifying the crystalline nature and identifying the phases of polycrystalline materials. ncl.ac.uk For this compound, PXRD patterns confirm its cubic crystal structure. researchgate.net The technique is crucial for routine identification and for ensuring the phase purity of synthesized samples. researchgate.netnist.gov Standard reference patterns for this compound are maintained in crystallographic databases, allowing for direct comparison and phase confirmation. nist.govnist.gov The sharp diffraction peaks observed in the PXRD patterns of this compound are indicative of its highly crystalline nature. researchgate.net

Beyond phase identification, XRD data can be used to analyze the microstructure of a material, including crystalline size. The Scherrer formula, applied to the broadening of diffraction peaks, allows for the estimation of the average crystallite size in nanocrystalline samples. For instance, in studies of strontium tartrate nanoparticles, a related strontium compound, this method was used to determine an average crystallite size of 40 nm. researchgate.net This type of analysis is critical in materials science where the properties of a material can be significantly influenced by its grain size and microstructure.

High-temperature X-ray diffraction is employed to study structural changes and phase transitions as a function of temperature. While this compound maintains its cubic structure over a range of temperatures, studies on related perovskite structures, such as those incorporating strontium, demonstrate the utility of in-situ XRD in observing thermally induced structural changes. researchgate.net For example, dynamic diamond anvil cell setups combined with laser heating and in-situ XRD allow for the investigation of phase transitions at high temperatures and pressures, revealing the kinetics of these transformations on millisecond timescales. aps.org

Intense X-ray sources, such as those used in synchrotron facilities, can induce chemical decomposition and structural changes in materials. Studies on this compound have shown that irradiation with high-flux monochromatic X-rays can cause damage. nih.govosti.gov This damage is particularly pronounced when the photon energy is near the K-edge of the strontium cation. nih.govosti.gov The decomposition process, studied using powder X-ray diffraction, reveals a higher rate of damage when irradiated with photons of energy greater than the cation's K-edge. nih.govosti.gov This phenomenon highlights the role of the cation in the X-ray induced photochemistry of ionic salts.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and ions within a crystal lattice. These techniques are highly sensitive to the local chemical environment, symmetry, and bonding within a material. For this compound, vibrational spectroscopy provides detailed insights into the behavior of the nitrate ion (NO₃⁻) within the crystal structure.

The nitrate anion, with D₃h symmetry in its free state, has four fundamental vibrational modes. nih.gov In the crystalline environment of this compound, the symmetry of the nitrate ion is often reduced, leading to the splitting of degenerate modes and the activation of modes that are otherwise forbidden in the infrared or Raman spectra. nih.gov

Studies on this compound have identified the characteristic vibrational frequencies associated with the nitrate ion. The most intense bands in the infrared spectrum are associated with the asymmetric stretch of the nitrate anion. nih.gov The vibrational spectra of this compound are complicated by inter-ionic coupling between equivalent nitrate ion vibrations, which has been successfully interpreted using the unit-cell (or factor group) analysis method. rruff.info This approach provides a more complete explanation of the observed spectra than the simpler site-group analysis. rruff.info

A table of the primary vibrational modes of the nitrate ion is provided below.

| Mode | Description |

| ν₁ | Symmetric Stretch |

| ν₂ | Out-of-plane Bend |

| ν₃ | Asymmetric Stretch |

| ν₄ | In-plane Bend |

Table of nitrate ion vibrational modes. nih.gov

Analysis of the vibrational spectra of this compound and isomorphous compounds helps in understanding the forces between ions and the effects of the crystal field on the molecular vibrations. rruff.info

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to investigate the chemical structure of this compound. By measuring the absorption of infrared radiation by the sample, FTIR provides insights into the functional groups present and the nature of chemical bonding within the molecule and in complex systems.

Identification of Functional Groups and Molecular Vibrations (e.g., N-O, Sr-O, NO₃⁻ bending)

FTIR spectroscopy of this compound allows for the clear identification of its constituent functional groups through their characteristic vibrational modes. The nitrate ion (NO₃⁻), in particular, exhibits distinct absorption bands.

Research has identified several key vibrational bands in the FTIR spectrum of this compound. A prominent band observed around 1348 cm⁻¹ is attributed to the N-O stretching vibration within the nitrate group. researchgate.net Further studies have also assigned peaks at 1338 cm⁻¹ and 1434 cm⁻¹ to the N-O vibration. researchgate.net The bending mode of the nitrate ion (NO₃⁻) is also clearly identifiable, with vibrational bands appearing at approximately 735 cm⁻¹ and 813 cm⁻¹. researchgate.net Another study has noted the bending mode of NO₃⁻ at 810 cm⁻¹. researchgate.net While the direct strontium-oxygen (Sr-O) bond vibrations are typically found at lower frequencies, the vibrations of the nitrate group are the most prominent features in the mid-infrared region.

Table 1: Characteristic FTIR Vibrational Bands of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-O Stretch | 1348 | researchgate.net |

| N-O Stretch | 1338, 1434 | researchgate.net |

| NO₃⁻ Bend | 735, 813 | researchgate.net |

| NO₃⁻ Bend | 810 | researchgate.net |

Elucidation of Intermolecular Interactions and Salt-Polymer Systems

FTIR spectroscopy is also instrumental in studying the intermolecular interactions between this compound and other materials, such as polymers. When this compound is incorporated into a polymer matrix, changes in the FTIR spectrum can reveal the nature of the salt-polymer interaction.

In studies involving polysuccinimide (PSI) scaffolds containing this compound, FTIR was used to verify the presence of the salt and to probe the interactions between the two components. researchgate.net The addition of this compound to the polymer resulted in a slight shift of a polymer peak at 1709 cm⁻¹. researchgate.net This shift is indicative of a physical interaction between the polymer and the salt. researchgate.net Such analyses are crucial for understanding the compatibility and behavior of composite materials developed for applications like biomedical wound dressings. researchgate.net

Raman Spectroscopy

Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR, offering unique advantages for the structural analysis of this compound, particularly in aqueous environments and for studying subtle molecular interactions.

Probing Aqueous Solution Structures and Cation-Nitrate Ion Contact

In aqueous solutions, Raman spectroscopy can effectively probe the interactions between the strontium cation (Sr²⁺) and the nitrate anion (NO₃⁻). The vibrational modes of the nitrate ion are sensitive to its local environment, including the proximity of cations.

Studies of aqueous this compound solutions have revealed the existence of two distinct species. oup.comoup.com One is a "bound" species, where the strontium ion is in direct contact with the nitrate ion, and the other is a "free" species, where the ions are separated by water molecules. oup.comoup.com This is observed through the symmetric stretching mode (ν₁) of the nitrate ion, which appears around 1050 cm⁻¹ and splits into two distinct bands corresponding to the "bound" and "free" states. oup.com The characteristic peak for the ν₁ symmetric stretching of the nitrate ion is generally found in the 1045-1049 cm⁻¹ range. researchgate.net Interestingly, some studies focusing on the in-plane deformation (IPD) band of the nitrate ion did not observe obvious peak splitting in their concentration range, suggesting a potentially low degree of contact ion pairing under those specific conditions. researchgate.net

Analysis of Internal Vibrational Motions and Intermolecular Vibrational Coupling

Raman spectroscopy is a key technique for analyzing the complex internal vibrational motions of the nitrate ion and the coupling of these vibrations between adjacent molecules in the crystal lattice. Intermolecular vibrational coupling occurs when the vibrations of one molecule influence the vibrations of its neighbors.

Research has been conducted specifically on the intermolecular vibrational coupling associated with the 2ν₂ features in the Raman spectrum of this compound. udsm.ac.tz This type of analysis, often employing techniques like mixed isotopic crystal spectroscopy, helps to elucidate how vibrational energy is exchanged between molecules. udsm.ac.tz The chemical perturbation of molecular functional groups can be observed through changes in the vibrational modes, which can be tracked with high precision using Raman spectroscopy. nih.gov The study of these intra- and intermolecular vibrational distributions is crucial for a fundamental understanding of the dynamics within the crystalline solid. nih.govtaylorfrancis.com

Temperature-Dependent Anomalies in Vibrational Spectra

The vibrational spectra of this compound can exhibit significant changes with temperature, providing insights into structural phase transitions and changes in ion-ion interactions. Raman spectroscopy is particularly well-suited for monitoring these temperature-dependent phenomena.

In high-temperature studies of aqueous this compound solutions, a notable anomaly was observed. oup.comoup.com The relative ratio of the "bound" ion species to the "free" species remained constant up to a temperature of 375 °C. oup.com However, above this temperature, the proportion of the "bound" species significantly increased. oup.com This indicates a displacement of water molecules from the solvation shell of the Sr²⁺ ion and a corresponding increase in the direct entry of NO₃⁻ into the shell at higher temperatures. oup.comoup.com Furthermore, the spectral bandwidth of the "bound" species was observed to increase at 375 °C and above, suggesting that this species relaxes faster at these elevated temperatures. oup.com Such temperature-dependent anomalies are critical for understanding the behavior of this compound under extreme conditions. oup.comoup.com

Electron Microscopy and Elemental Analysis

Scanning Electron Microscopy (SEM) is a critical technique for investigating the surface morphology, crystal shape, and degree of agglomeration in this compound and materials derived from it. SEM analysis of this compound crystals grown from aqueous solutions has revealed flat crystal surfaces with some grain boundaries and striations. researchgate.net In the synthesis of nanomaterials where this compound is used as a precursor, such as for strontium titanate nanocubes or strontium-doped tin oxide nanofibers, SEM images are essential for confirming the desired morphology. mdpi.comresearchgate.net

Agglomeration of particles is a common phenomenon observed in SEM studies, particularly in materials synthesized via combustion or high-temperature methods. researchgate.net The heat generated during these processes can cause not only the formation of agglomerates but also the sintering of smaller particles. researchgate.net For instance, in the synthesis of certain ferrites using this compound, SEM images revealed the agglomeration of spherical particles. researchgate.net Similarly, studies on strontium tin phosphate (B84403) nanopowder showed agglomerates of non-uniform, biscuit-like nanoflakes. The observation scale of SEM is well-suited for analyzing the size and distribution of these agglomerates, which can range from micrometers to larger sizes. soton.ac.uk

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used in conjunction with SEM to determine the elemental composition of a sample. spark904.nljeolusa.com For this compound, EDX analysis confirms the presence of the constituent elements: Strontium (Sr), Nitrogen (N), and Oxygen (O). This technique provides both qualitative and semi-quantitative data on the elemental makeup of the material. jeolusa.com

EDX is particularly valuable for analyzing the elemental composition and distribution in materials where this compound is used as a precursor or dopant source. For example, in the synthesis of strontium-doped phosphors or oxides, EDX mapping can visualize the spatial distribution of strontium and other elements within the sample, confirming their incorporation into the host lattice. mdpi.comresearchgate.net This is crucial for ensuring compositional homogeneity. jeolusa.com The technique works by detecting characteristic X-rays emitted from the sample when irradiated by an electron beam; the energy of these X-rays is unique to each element. spark904.nljeolusa.com For instance, in the analysis of strontium-doped hexaferrites, EDX spectra and elemental mapping confirmed the presence and distribution of strontium, iron, niobium, and oxygen. researchgate.net

Table 1: Elemental Composition of this compound and Derived Compounds by EDX

| Sample Material | Elements Detected | Purpose of Analysis |

| This compound (Sr(NO₃)₂) Crystal | Strontium (Sr), Nitrogen (N), Oxygen (O) | Confirmation of constituent elements. researchgate.net |

| Strontium-doped Hexaferrites | Strontium (Sr), Iron (Fe), Niobium (Nb), Oxygen (O) | Confirmation of dopant incorporation and elemental distribution. researchgate.net |

| Strontium Tungstate Phosphor | Strontium (Sr), Tungsten (W), Oxygen (O), Dysprosium (Dy), Samarium (Sm) | Analysis of elemental composition in co-doped phosphors. mdpi.com |

| Strontium Titanate Nanocubes | Strontium (Sr), Titanium (Ti), Oxygen (O) | Verification of elemental composition from precursors including this compound. researchgate.net |

Optical and Photoluminescence Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for evaluating the optical properties of this compound, specifically its transparency and optical band gap energy. caltech.eduthermofisher.com An inorganic crystal of this compound grown by the slow evaporation technique demonstrated about 84% transmittance in the visible region of the electromagnetic spectrum. researchgate.net The lower cut-off wavelength for this crystal was found to be 320 nm. researchgate.net

The optical band gap (E_g) is a crucial parameter for semiconducting and optical materials, representing the energy required to excite an electron from the valence band to the conduction band. thermofisher.com This value can be determined from the absorption data obtained through UV-Vis spectroscopy. caltech.edu For the this compound crystal, the band gap energy was calculated to be 3.9 eV. researchgate.net This relatively wide band gap is consistent with its high transparency in the visible range. In studies involving materials synthesized using this compound, such as strontium titanate, UV-Vis spectroscopy is similarly employed to determine the band gap of the final product. researchgate.net

Table 2: Optical Properties of this compound Crystal

| Optical Parameter | Value | Reference |

| Transmittance (Visible Region) | ~84% | researchgate.net |

| Lower Cut-off Wavelength | 320 nm | researchgate.net |

| Optical Band Gap Energy (E_g) | 3.9 eV | researchgate.net |

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the emission properties of materials after they absorb photons. youtube.com While pure this compound is not typically studied for its luminescence, it serves as a critical host material or strontium source in the synthesis of various phosphors. The emission properties of these materials are highly dependent on the host lattice and the type of dopant ions introduced. jim.org.cn

For example, when rare-earth ions like Europium (Eu³⁺) or Samarium (Sm³⁺) are doped into host lattices containing strontium, such as strontium titanate or strontium hydroxyapatite (B223615), distinct photoluminescent properties emerge. jim.org.cnchalcogen.roresearchgate.net The emission spectrum of these materials reveals characteristic peaks corresponding to the electronic transitions within the dopant ions. mdpi.comchalcogen.ro In Eu³⁺-doped strontium titanate phosphors, prominent emissions at 588 nm and 611 nm are attributed to the ⁵D₀→⁷F₁ and ⁵D₀→⁷F₂ transitions of the Eu³⁺ ion, respectively. chalcogen.ro The intensity of this luminescence can be tuned by altering the concentration of the dopant and by co-doping with other ions, which can enhance the emission properties. jim.org.cnchalcogen.ro Similarly, strontium oxide itself has been shown to exhibit blue-green luminescence when excited with high-energy photons. researchgate.net

Advanced Analytical Techniques

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Elemental Quantification in Complex Matrices

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive analytical method capable of determining the elemental composition of various samples. The technique utilizes an inductively coupled plasma to ionize the sample, and a mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio. ICP-MS is renowned for its exceptionally low detection limits, often in the parts-per-trillion (ng/kg) range for many elements, making it ideal for trace and ultra-trace elemental analysis.

For the quantification of strontium, particularly in complex matrices such as biological fluids or environmental samples, ICP-MS offers superior performance. Topical products like creams and lotions can contain strontium salts, including this compound. A key challenge in analyzing such samples is the "matrix effect," where other components in the sample interfere with the analyte's signal. ICP-MS effectively mitigates these issues. Diluting the sample is a common strategy to reduce matrix effects and prevent blockage of the instrument's components. For instance, diluting serum samples with 1% nitric acid has been shown to be an effective and simple pretreatment for accurate strontium measurement.

The sensitivity of ICP-MS allows for the precise quantification of strontium at very low levels. A validated method for human serum demonstrated a lower limit of quantification (LLOQ) of 10 ng/mL, which is sensitive enough to measure both endogenous and therapeutically relevant concentrations of strontium. To ensure accuracy, especially in complex matrices, ICP-MS methods often employ internal standards, such as yttrium, to correct for instrumental drift and matrix-induced signal suppression or enhancement. Furthermore, advanced ICP-MS systems (tandem quadrupole or ICP-MS/MS) can use collision/reaction cells to eliminate isobaric interferences, such as the overlap of ⁸⁷Rb on ⁸⁷Sr, by using a reactive gas like oxygen or CH₃F to selectively react with the strontium ions, shifting them to a different mass. This ensures that the quantification of strontium is highly specific and accurate, even in the presence of interfering elements.

| Parameter | Value/Finding | Reference |

|---|---|---|

| Technique | Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) | |

| Analyte | Strontium (Sr) | |

| Matrix | Human Serum | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |

| Sample Pretreatment | Dilution with 1% Nitric Acid (HNO₃) | |

| Internal Standard | Yttrium (Y) | |

| Monitored Isotope | ⁸⁸Sr (to avoid isobaric interference on other isotopes) |

Computational and Theoretical Investigations of Strontium Nitrate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of strontium nitrate (B79036), DFT has been pivotal in exploring a range of phenomena from fundamental interactions to practical applications in separation science.

DFT calculations are instrumental in the design and analysis of ion-pair receptors, which are molecules engineered to bind both a cation and an anion simultaneously. rsc.org For strontium nitrate, this involves understanding how a host molecule can effectively recognize and bind the Sr²⁺ cation and the NO₃⁻ anions.

Theoretical studies have explored multitopic ion-pair receptors to understand the binding of metal nitrates. researchgate.net DFT calculations can predict the most stable binding modes. For instance, in a multitopic receptor with crown ether and pyrrole (B145914) binding sites, divalent metal ions like Sr²⁺ have been shown to prefer a "Crown/Crown-Pyrrole" (C/CP) binding mode. researchgate.net In this arrangement, the strontium ion resides in the crown ether cavity, while two nitrate anions occupy the pyrrole site and also coordinate to the metal ion from the outer sphere of the crown ether. researchgate.net This detailed mechanistic insight, derived from DFT, is crucial for developing receptors with high affinity and selectivity for this compound.

One of the significant challenges in nuclear waste remediation is the selective separation of strontium-90 (B1230875) from other chemically similar ions, such as calcium (Ca²⁺), which are often present in high concentrations. researchgate.net DFT, corrected for free energy, has been successfully applied to model and predict the efficiency of selective extraction processes in nitrate-rich environments. researchgate.net

By calculating the free energy of extraction for both Sr²⁺ and Ca²⁺ with a specific ion-pair receptor, researchers can predict the receptor's selectivity. researchgate.net DFT studies have predicted that certain multitopic receptors can achieve the selective separation of the Sr²⁺/Ca²⁺ pair. researchgate.net The calculations can elucidate the subtle differences in coordination and binding energies that drive this selectivity, providing a rational basis for designing more efficient extraction agents. researchgate.net

Table 1: Predicted Binding Modes for Metal Nitrates in a Multitopic Ion-Pair Receptor

| Metal Ion | Most Probable Binding Mode | Description |

| K⁺ | Crown/Pyrrole (C/P) | The K⁺ ion occupies the crown ether site, and the NO₃⁻ anion occupies the pyrrole site. researchgate.net |

| Sr²⁺ | Crown/Crown-Pyrrole (C/CP) | The Sr²⁺ ion is located at the crown site, with two nitrate ions at the pyrrole site and also binding to the metal from the outer sphere of the crown. researchgate.net |

| Ca²⁺ | Crown/Crown-Pyrrole (C/CP) | Similar to Sr²⁺, the Ca²⁺ ion marginally prefers the C/CP binding mode. researchgate.net |

In aqueous solutions, metal ions exist as hydrated species, and their geometric structure is fundamental to their chemical behavior. DFT calculations are used to predict the equilibrium geometries of hydrated strontium ions, [Sr(H₂O)ₙ]²⁺. These simulations help determine the most stable arrangement of water molecules in the first and subsequent hydration shells.

Studies combining DFT with experimental techniques like Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) have worked to define the geometry of hydrated strontium ions. rsc.org The Sr–O bond distance observed in aqueous solution suggests that the hydrated strontium ion is eight-coordinate, adopting a square antiprismatic geometry. rsc.org DFT simulations of hydrated calcium(II), a chemically similar ion, have also indicated the presence of a second hydration shell, a feature also supported for strontium by various spectroscopic techniques. rsc.org

The coordination number (CN) refers to the number of water molecules directly bonded to the central metal ion in its first hydration shell. DFT calculations, often combined with molecular dynamics (MD) simulations, provide detailed information about the CN and the structure of these hydration shells.

For the hydrated strontium ion, a coordination number of eight is consistently supported by both experimental and theoretical studies. rsc.org A combined LAXS and EXAFS study determined a mean Sr–O distance of 2.62 Å for the first hydration shell. rsc.org Another LAXS study reported a slightly longer distance of 2.64 Å. rsc.org The existence of two well-defined hydration shells around alkaline earth metal ions, including strontium, is supported by spectroscopic studies and theoretical calculations. rsc.org

Table 2: Structural Parameters of Hydrated Strontium Ion

| Parameter | Value | Method |

| Coordination Number | 8 | LAXS, EXAFS, MD Simulations rsc.org |

| Sr–O Bond Distance (1st Shell) | 2.62 Å | LAXS, EXAFS rsc.org |

| Sr–O Bond Distance (1st Shell) | 2.64 Å | LAXS rsc.org |

| Sr–O Bond Distance (1st Shell) | 2.57 Å | MD Simulation, EXAFS rsc.org |

| Sr–(O–H)⋯O Distance (2nd Shell) | 4.78 Å | LAXS, EXAFS rsc.org |

DFT is a powerful tool for investigating the nature and strength of intermolecular interactions, such as those occurring during the formation of adducts between this compound and other molecules. arxiv.org Quantum chemistry calculations can reveal how counter-ions like nitrate assist in the binding of metal ions within receptor cavities through favorable electrostatic interactions. researchgate.net

The formation of adducts, for example, between lanthanide nitrates and 1,10-phenanthroline, has been studied using DFT. researchgate.net These studies show that the attachment of the phenanthroline molecule to the complex leads to its polarization and a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Similar principles apply to this compound systems, where DFT can be used to model the interaction with extractant molecules or other ligands, providing insight into the stability and properties of the resulting adducts.

Understanding the electronic structure of this compound complexes is essential for predicting their reactivity and spectroscopic properties. DFT calculations provide detailed information about molecular orbitals, charge distribution, and the energy gap between the HOMO and LUMO. researchgate.net